1-Cyclopropyl-2-hydroxy-1-methylguanidine

Description

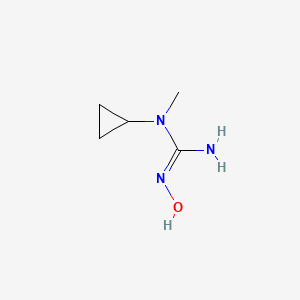

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

1-cyclopropyl-2-hydroxy-1-methylguanidine |

InChI |

InChI=1S/C5H11N3O/c1-8(4-2-3-4)5(6)7-9/h4,9H,2-3H2,1H3,(H2,6,7) |

InChI Key |

BQKHHAKCIZPVHT-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C1CC1)/C(=N/O)/N |

Canonical SMILES |

CN(C1CC1)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropyl 2 Hydroxy 1 Methylguanidine and Analogous Compounds

Fundamental Strategies for Guanidine (B92328) Core Formation

The construction of the guanidine core is a central theme in organic synthesis due to its presence in natural products, pharmaceuticals, and organocatalysts. nih.gov The primary methods for its formation can be categorized into three main strategies: nucleophilic substitution, nucleophilic addition, and the use of specialized guanylating reagents.

Nucleophilic Substitution Approaches for Guanidine Synthesis

Nucleophilic substitution reactions at a carbon center are a cornerstone of guanidine synthesis. researchgate.net Traditionally, the guanidine carbon is resistant to nucleophilic attack because of strong resonance stabilization. organic-chemistry.orgacs.org Therefore, successful strategies rely on precursors where this resonance is disrupted or a suitable leaving group is present.

A classical and widely used approach involves the reaction of amines with S-alkylisothioureas. rsc.org In this method, the S-alkyl group (commonly S-methyl) functions as a leaving group upon nucleophilic attack by an amine at the central carbon atom. The reaction is often facilitated by the use of a thiophilic metal salt, such as those containing Hg(II) or Cu(I), to activate the thiourea (B124793) precursor. nih.gov

More recent strategies have focused on activating the guanidine group itself. One innovative method involves converting guanidines into guanidine cyclic diimides (GCDIs). organic-chemistry.orgacs.org This transformation effectively destabilizes the resonance structure of the guanidine group, enhancing the electrophilicity of the central carbon. organic-chemistry.org In the presence of an acid additive like trifluoroacetic acid (TFA), which selectively protonates an imine-like nitrogen, the guanidine carbon center becomes highly susceptible to nucleophilic substitution by various amines and alcohols. organic-chemistry.org The reaction proceeds through a nucleophilic addition-elimination pathway, where the attacking nucleophile displaces a succinimide (B58015) or imide moiety, which acts as the leaving group. organic-chemistry.orgresearchgate.net

Nucleophilic Addition Reactions to Cyanamides and Carbodiimides

The addition of amine nucleophiles to carbon-nitrogen multiple bonds is one of the earliest and most fundamental methods for constructing the guanidine framework. researchgate.netscholaris.ca This strategy typically involves the reaction of an amine with either a cyanamide (B42294) or a carbodiimide (B86325).

The reaction of an amine with a cyanamide is a direct approach to forming a guanidine. scholaris.ca However, the reactivity of the cyanamide often requires enhancement. nih.govmdpi.com Lewis acids or transition metal catalysts can be employed to activate the cyanamide group. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of various amines with cyanamide under mild, aqueous conditions. organic-chemistry.org This method is particularly useful for substrates that are only soluble in water. organic-chemistry.org Similarly, simple lanthanide amides are highly efficient catalysts for this transformation. organic-chemistry.org An alternative activation method involves treating an N-acylcyanamide with chlorotrimethylsilane, which generates a highly reactive N-silylcarbodiimide intermediate capable of rapidly guanylating primary and secondary amines. nih.gov

Carbodiimides serve as versatile precursors for N,N',N''-trisubstituted guanidines. researchgate.netrsc.org The addition of an amine to a carbodiimide is often catalyzed. Ytterbium triflate is an efficient catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Mechanistic studies have categorized catalytic guanylation reactions involving carbodiimides into four main pathways: [2+2]-cycloaddition/protonation, insertion/protonation, activation of carbodiimide/nucleophilic addition/intramolecular protonation, and protonation/nucleophilic addition/disassociation. acs.org

Utilizing Guanylating Reagents in Guanidine Chemical Synthesis

To circumvent issues with reactivity and purification, a variety of "guanylating reagents" have been developed. rsc.orgresearchgate.net These reagents are designed to efficiently transfer a protected or unprotected carboximidamide group to an amine nucleophile. nih.gov

Commonly used guanylating agents include derivatives of pyrazole-1-carboxamidine, S-alkylisothioureas, and protected thioureas. rsc.org Reagents such as N,N′-di-Boc-S-methylisothiourea are frequently used, often in conjunction with a thiophilic metal salt for activation. nih.gov The parent di-Boc-thiourea can also be used with an activating agent like Mukaiyama's reagent. nih.gov To avoid the use of toxic heavy metals, pyrazole-based transfer reagents have been developed. nih.gov Goodman's reagent (1,1-bis(tert-butoxycarbonyl)-2-trifluoromethylguanidine) is particularly useful for guanylating weakly nucleophilic amines. nih.govnih.gov Another effective reagent is 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC), which is used to prepare a range of guanidines via a nitroguanidine (B56551) intermediate. organic-chemistry.org

| Reagent Class | Specific Example | Key Features | Typical Application |

|---|---|---|---|

| S-Alkylisothioureas | N,N′-di-Boc-S-methylisothiourea | Requires activation with thiophilic metals (e.g., HgCl₂) or reagents like cyanuric chloride. nih.govorganic-chemistry.org | General synthesis of protected guanidines. |

| Pyrazole-1-carboxamidines | N,N′-di-Boc-1H-pyrazole-1-carboxamidine | Avoids the use of toxic metals; reacts well with primary amines. nih.gov | Guanylation of primary amines and amino acids. |

| Triflyl Guanidines | Goodman's Reagent | Highly electrophilic, capable of guanylating weakly nucleophilic amines. nih.govnih.gov | Synthesis of guanidines from anilines and other poor nucleophiles. |

| Nitro-pyrazole Reagents | 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | Forms a stable nitroguanidine intermediate that can be reduced to the final product. organic-chemistry.org | Preparation of a wide range of guanidines under mild conditions. |

Specialized Synthetic Considerations for Hydroxyguanidine Derivatives

The synthesis of N-hydroxyguanidines, such as 1-Cyclopropyl-2-hydroxy-1-methylguanidine, requires specific methodologies to incorporate the N-hydroxy moiety. The most common and direct strategy is the guanidinylation of a pre-existing N-substituted hydroxylamine (B1172632) precursor. thieme-connect.com

For the target molecule, the key precursor would be N-cyclopropyl-N-methylhydroxylamine. This intermediate would then be treated with a suitable guanylating agent. Simple N-alkyl-N-hydroxyguanidines have been successfully synthesized by reacting the corresponding hydroxylamines with S-methylisothiouronium sulfate (B86663) in an aqueous solution. thieme-connect.com Another effective reagent for this transformation is 3,5-dimethylpyrazole-1-carboximidamide nitrate, which has been used to prepare a nucleoside-derived N-aryl-N-hydroxyguanidine in N,N-dimethylformamide. thieme-connect.com

A significant consideration in the synthesis of N-hydroxyguanidine derivatives is the use of protecting groups. Studies on the synthesis of N-hydroxyguanidine-functionalized lipids have shown that a protecting-group-free approach can be superior to strategies that employ highly reactive, urethane-protected guanidinylation reagents. thieme-connect.com This is often due to the unexpected instability of fully protected N-alkyl-N-hydroxyguanidines. thieme-connect.com Therefore, direct guanidinylation of the unprotected hydroxylamine is often the preferred and more efficient route, especially for more lipophilic derivatives where aqueous conditions may be unsuitable. thieme-connect.com

Integration of Cyclopropyl (B3062369) Moieties into Guanidine Architectures

Incorporating a cyclopropyl group onto a guanidine structure, as required for this compound, is typically achieved by using a starting material that already contains the cyclopropyl ring. The most straightforward synthetic route involves the preparation of a cyclopropyl-substituted amine, which then undergoes a guanidinylation reaction as described in the sections above.

For the target compound, the key starting material would be N-cyclopropyl-N-methylamine. This secondary amine can then be converted into the corresponding hydroxylamine for subsequent guanidinylation, or it could be used in a reaction sequence to build the guanidine core. The synthesis of such cyclopropylamine (B47189) precursors can be accomplished through various established methods in organic chemistry, such as those starting from 1-(bromomethyl)cyclopropyl methyl acetate (B1210297) or 1-hydroxymethyl cyclopropyl acetonitrile. google.comgoogle.com

An alternative, though less direct, approach for creating cyclic guanidine structures involves the directed stereoselective guanidinylation of alkenes, which can form complex bicyclic systems. nih.gov While not directly applicable to the acyclic target molecule, this highlights advanced methods for forming C-N bonds to build guanidine architectures. Another strategy involves the cycloaddition of guanidine-substituted dienes or dienophiles. nih.govirb.hr However, a significant challenge in this approach is the high nucleophilicity of guanidines, which often leads to a competing aza-Michael addition reaction instead of the desired cycloaddition. nih.govirb.hrmdpi.com Protonation of the guanidine to form a guanidinium (B1211019) salt can suppress this side reaction, effectively acting as a protecting group to facilitate the cycloaddition. nih.govirb.hr

Catalytic and Stereoselective Synthesis of N-Substituted Guanidines

Modern synthetic methods increasingly rely on catalysis to improve efficiency, selectivity, and reaction conditions. The synthesis of N-substituted guanidines has benefited significantly from the development of catalytic systems. rsc.org Transition-metal catalysis is often applied to classical guanylation reactions, particularly the addition of amines to carbodiimides and cyanamides. acs.orgrsc.org

A range of metal catalysts have proven effective:

Lanthanide and Ytterbium Catalysts: Simple lanthanide amides and ytterbium triflate (Yb(OTf)₃) are highly efficient catalysts for the guanylation of amines with carbodiimides, functioning well under mild or solvent-free conditions. organic-chemistry.org

Copper and Palladium Catalysts: Copper-catalyzed three-component reactions of cyanamides, arylboronic acids, and amines have been developed for the synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org Palladium catalysts enable cascade reactions of azides with isonitriles and amines to provide N-functionalized guanidines. organic-chemistry.org

Ruthenium Photocatalysts: A visible-light-mediated conversion of thioureas to guanidines can be achieved using Ru(bpy)₃Cl₂ as a photocatalyst in a water and ethanol (B145695) mixture at room temperature. organic-chemistry.org

While this compound is not chiral, the principles of stereoselective synthesis are crucial for the preparation of many complex guanidine-containing molecules. A notable advancement in this area is the directed stereoselective guanidinylation of alkenes. nih.gov In this method, a hydroxy or carboxy group within the substrate directs the delivery of an intact guanidine unit across a double bond, often with a high degree of stereocontrol. nih.gov This intramolecular approach provides a powerful tool for creating functionalized cyclic guanidines, which are common motifs in natural products. nih.gov

Rational Design and Optimization of Synthetic Routes for this compound

The synthesis of this compound, a substituted N-hydroxyguanidine, requires a strategic approach to ensure efficient and high-yield production. The rational design of its synthetic route is primarily centered on the formation of the guanidine moiety onto a pre-existing substituted hydroxylamine precursor. Optimization of this process involves the careful selection of guanidinylating agents, reaction conditions, and the use of protecting groups to maximize yield and purity.

A plausible and commonly employed strategy for the synthesis of N-alkyl-N-hydroxyguanidines is the guanidinylation of the corresponding N-alkylhydroxylamine precursor. thieme-connect.com In the case of this compound, the key starting material would be N-cyclopropyl-N-methylhydroxylamine. This intermediate can be prepared through various established methods for N-alkylation of hydroxylamines.

The core of the synthetic design lies in the selection of the guanidinylating agent. Several reagents have been developed for this purpose, each with its own advantages and disadvantages regarding reactivity, stability, and compatibility with different functional groups. A comparative study of different strategies is crucial for optimizing the synthesis of N-alkyl-N-hydroxyguanidines. thieme-connect.com

One of the primary considerations in the rational design is whether to employ a protecting-group-free approach or a strategy that involves protecting the hydroxyl group of the hydroxylamine precursor. A protecting-group-free synthesis is more atom-economical and involves fewer steps. However, it may be limited to aqueous reaction media, which could be problematic for more lipophilic substrates. thieme-connect.com Conversely, a protecting group strategy allows for the use of a wider range of organic solvents and highly reactive guanidinylating agents, potentially leading to higher yields and easier purification. thieme-connect.com

Table 1: Comparison of Guanidinylating Strategies for N-Alkyl-N-hydroxyguanidines

| Strategy | Guanidinylating Agent Example | Solvent | Advantages | Disadvantages |

| Protecting-Group-Free | S-methylisothiouronium sulfate | Aqueous | Fewer synthetic steps, more atom-economical. | Limited to aqueous media, potentially lower yields for lipophilic substrates. thieme-connect.com |

| Protecting-Group-Free | 3,5-dimethylpyrazole-1-carboximidamide nitrate | DMF | Suitable for N-aryl-N-hydroxyguanidines. thieme-connect.com | May require specific reaction conditions. |

| Protecting Group | Urethane-protected triflyl guanidines | Organic | Enables reaction in nonaqueous media, highly reactive, suitable for lipophilic substrates. thieme-connect.com | Requires additional protection and deprotection steps. |

The optimization of the synthetic route for this compound would involve screening different guanidinylating agents and reaction conditions. For a protecting-group-free approach, the reaction of N-cyclopropyl-N-methylhydroxylamine with a reagent like S-methylisothiouronium sulfate in an aqueous solution would be a primary choice. thieme-connect.com The pH of the reaction mixture would be a critical parameter to control to ensure the nucleophilicity of the hydroxylamine and the reactivity of the guanidinylating agent.

Alternatively, a more robust and potentially higher-yielding approach would involve the protection of the hydroxyl group of N-cyclopropyl-N-methylhydroxylamine, for example, as a benzyl (B1604629) or silyl (B83357) ether. The protected hydroxylamine could then be reacted with a more reactive guanidinylating agent, such as a urethane-protected triflyl guanidine, in an organic solvent like N,N-dimethylformamide (DMF). thieme-connect.com The final step would then be the deprotection of the hydroxyl group to yield the target compound.

Table 2: Potential Guanidinylating Reagents for the Synthesis of this compound

| Reagent | Reagent Type | Key Features |

| S-methylisothiouronium sulfate | Isothiourea Salt | Commonly used for guanidinylation in aqueous media. thieme-connect.com |

| 3,5-dimethylpyrazole-1-carboximidamide nitrate | Pyrazole-carboximidamide | Effective for guanidinylation in organic solvents like DMF. thieme-connect.com |

| N,N'-bis-Boc-1H-pyrazole-1-carboxamidine | Protected Pyrazole-carboxamidine | A stable and efficient guanidinylating reagent. |

| N,N'-di-Boc-N''-triflylguanidine | Activated Guanidine | Highly reactive, suitable for less nucleophilic amines. thieme-connect.com |

The choice of base is another critical factor in the optimization process, particularly when using hydrochloride salts of guanidinylating agents. An organic base, such as triethylamine, is often added to liberate the free, reactive form of the reagent. thieme-connect.com Temperature and reaction time are also key parameters that would need to be optimized to drive the reaction to completion while minimizing the formation of byproducts.

Theoretical and Computational Chemistry of 1 Cyclopropyl 2 Hydroxy 1 Methylguanidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in analyzing the electronic characteristics of guanidine (B92328) derivatives. These computational approaches offer a microscopic view of the molecule's structure and electron distribution, which are fundamental to its reactivity and interactions.

The electronic structure and geometry of guanidine-containing compounds are extensively studied using ab initio and, more commonly, Density Functional Theory (DFT) methods. nih.gov DFT functionals such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or 6-311++G(d,p), are frequently utilized to optimize molecular geometries and calculate thermodynamic properties. nih.govmdpi.comresearchgate.net For 1-Cyclopropyl-2-hydroxy-1-methylguanidine, these methods would be applied to find the most stable arrangement of its atoms in the ground state. The process involves performing geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. Subsequent frequency calculations are typically performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. acs.org These calculations provide crucial data on bond lengths, bond angles, and dihedral angles. scirp.org

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. For guanidine derivatives, analyses like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are performed on the DFT-optimized geometry to determine the partial atomic charges. asianpubs.orgdergipark.org.tr The guanidine group is known for its significant electron delocalization, which results in a partial positive charge on the central carbon atom and partial negative charges on the nitrogen atoms. researchgate.netnih.gov

NBO analysis further clarifies the bonding picture by describing intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. mdpi.com For this compound, this analysis would quantify the charge transfer interactions between occupied (donor) and unoccupied (acceptor) orbitals, revealing the delocalization of the π-system across the C=N bond and the lone pairs of the other nitrogen atoms. dergipark.org.tr

Table 1: Illustrative Mulliken Atomic Charges for this compound Calculated at the B3LYP/6-311+G(d,p) Level. Note: This data is representative of typical charge distributions in similar guanidine structures and is for illustrative purposes.

| Atom | Element | Hypothetical Charge (a.u.) |

| C1 | Carbon (Central Guanidine) | +0.45 |

| N2 | Nitrogen (Imino) | -0.60 |

| N3 | Nitrogen (Methylated) | -0.55 |

| N4 | Nitrogen (Hydroxy) | -0.58 |

| C5 | Carbon (Methyl) | -0.20 |

| C6 | Carbon (Cyclopropyl apex) | -0.15 |

| O7 | Oxygen (Hydroxy) | -0.70 |

This interactive table showcases the expected charge polarization in the molecule, with the central carbon being electrophilic and the heteroatoms being nucleophilic.

DFT calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental results to validate the computational model. scirp.orgnih.gov Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated for the optimized structure of this compound. researchgate.net These calculated frequencies for characteristic functional groups, such as the C=N stretching, N-H bending, and O-H stretching modes, typically show good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing the computed chemical shifts with those obtained from experimental NMR spectra helps in the definitive assignment of signals and confirms the proposed molecular structure. nih.govnih.gov

Table 2: Example Comparison of Predicted vs. Experimental Vibrational Frequencies. Note: This table illustrates how theoretical data is compared against experimental findings for validation.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3450 | 3465 |

| N-H Stretch | 3320 | 3330 |

| C=N Stretch | 1655 | 1660 |

| C-N Stretch | 1310 | 1315 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic structure, molecular modeling and dynamics simulations explore the molecule's conformational flexibility and the relative stabilities of different forms, such as tautomers.

The presence of rotatable single bonds in this compound—specifically the C-N bonds connecting the cyclopropyl (B3062369) and methyl groups—gives rise to various possible conformations. Computational methods are used to map the conformational potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. nih.gov This process helps identify low-energy conformers and the transition states that separate them. nih.gov The goal is to locate the global minimum, which represents the most stable, and therefore most populated, conformation of the molecule under given conditions. nih.gov Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules.

Guanidines, particularly hydroxyguanidines, can exist in different tautomeric forms. researchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, several tautomers are possible due to proton migration between the nitrogen and oxygen atoms.

Computational chemistry is essential for predicting the relative stabilities of these tautomers. nih.govrsc.org By calculating the Gibbs free energy (G) of each tautomer, researchers can determine their thermodynamic stability. researchgate.net The calculations are often performed both in the gas phase and in various solvents using implicit solvation models like the Polarizable Continuum Model (PCM), as solvent polarity can significantly influence tautomeric equilibrium. researchgate.netresearchgate.net The tautomer with the lowest Gibbs free energy is the most stable and will be the predominant species at equilibrium. amanote.com The equilibrium constant (K_T) between two tautomers can be calculated from their energy difference (ΔG), providing a quantitative prediction of their population ratio. rsc.org

Table 3: Hypothetical Relative Gibbs Free Energies and Predicted Equilibrium for Tautomers of this compound in Water. Note: This illustrative data demonstrates the method for predicting tautomeric preference.

| Tautomer | Structure | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| Tautomer A | Imino-Hydroxy | 0.00 | 95.8 |

| Tautomer B | Amino-Oxo | +2.20 | 4.2 |

This table shows how calculated energy differences are used to predict that Tautomer A would be the overwhelmingly dominant form in an aqueous solution.

Computational Thermodynamic and Kinetic Studies

Computational chemistry offers profound insights into the stability, reactivity, and transformation pathways of chemical compounds. Through the application of quantum mechanical calculations, it is possible to model reaction mechanisms, identify transient species such as transition states, and determine the energetic profiles of chemical reactions. For the specific compound, this compound, a detailed theoretical examination would be invaluable for understanding its chemical behavior.

However, a comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific studies focused on this compound. Consequently, the elucidation of its reaction pathways and the energetic characterization of its formation and transformation reactions are not documented.

General computational studies on substituted guanidines often employ Density Functional Theory (DFT) and ab initio methods to explore reaction mechanisms such as nucleophilic additions and substitutions. researchgate.netnih.govorganic-chemistry.org These studies are fundamental in predicting the most probable course of a reaction and the associated energy changes.

Elucidation of Reaction Pathways and Identification of Transition States

The study of reaction pathways involves mapping the potential energy surface of a reaction to identify the lowest energy route from reactants to products. A critical aspect of this is the identification and characterization of transition states, which are the energy maxima along the reaction coordinate. The geometry and vibrational frequencies of these transition states provide crucial information about the mechanism of a chemical transformation.

For this compound, specific reaction pathways and transition states related to its synthesis or degradation have not been reported in the scientific literature. Theoretical investigations on other guanidine derivatives have shown that reactions can proceed through various mechanisms, including concerted or stepwise pathways, often involving proton transfer steps. nih.gov The specific substituents, such as the cyclopropyl, methyl, and hydroxyl groups in this compound, would be expected to significantly influence the geometry and stability of any transition states.

Energetic Characterization of Formation and Transformation Reactions

The energetic characterization of a reaction provides quantitative data on its feasibility and rate. Key thermodynamic parameters include the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction, and the change in enthalpy (ΔH), which reflects the heat absorbed or released. The primary kinetic parameter is the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur and is directly related to the reaction rate.

Applications of 1 Cyclopropyl 2 Hydroxy 1 Methylguanidine in Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

While specific documented examples of 1-Cyclopropyl-2-hydroxy-1-methylguanidine as a synthetic intermediate in the construction of complex molecules are not prevalent in the current literature, its structural motifs—a cyclopropyl (B3062369) ring, a methyl group, and an N-hydroxyguanidine moiety—suggest a range of potential synthetic applications. The cyclopropyl group is a valued component in medicinal chemistry and natural product synthesis, often imparting unique conformational constraints and metabolic stability to molecules.

The N-hydroxyguanidine functionality itself can be a precursor to other nitrogen-containing heterocycles. The synthesis of various heterocyclic systems containing the N-hydroxyguanidine moiety has been explored, demonstrating its versatility. For instance, reactions of N-benzyloxyguanidine with reagents like chloroacetyl chloride or maleic anhydride have led to the formation of N-hydroxy imidazolines and pyrimidones after subsequent debenzylation bath.ac.uk. This suggests that this compound could similarly serve as a building block for novel heterocyclic structures bearing a cyclopropyl-methylamino substituent.

Furthermore, the guanidine (B92328) portion of the molecule can be involved in cyclization reactions. Palladium-catalyzed carboamination reactions of N-allylguanidines have been shown to produce cyclic guanidine products nih.gov. While the subject compound lacks an allyl group, this principle of intramolecular cyclization highlights the potential for developing synthetic methodologies that utilize the inherent reactivity of the guanidine core of this compound to construct more elaborate molecular architectures. The cycloaddition of guanidine derivatives has also been investigated as a route to polycyclic superbases and organocatalysts, although the high nucleophilicity of guanidines can sometimes favor aza-Michael additions over the desired cycloadditions nih.govirb.hr.

Investigation as an Organocatalyst in Organic Reactions

Chiral guanidines and their derivatives have become powerful tools in organocatalysis, primarily owing to their strong Brønsted basicity and their ability to act as hydrogen-bond donors. rsc.orgresearchgate.net The catalytic cycle often involves a proton transfer from a substrate to the guanidine, forming a guanidinium (B1211019) cation that then interacts with the substrate(s) through hydrogen bonding. researchgate.net

Mechanistic Basis of Catalysis: Brønsted Basicity and Hydrogen Bonding Activation

The catalytic potential of this compound is rooted in its fundamental chemical properties. Guanidines are among the strongest organic bases due to the effective delocalization of the positive charge in their protonated form, the guanidinium ion. This inherent basicity allows them to deprotonate a wide range of acidic protons in substrate molecules, thereby activating them for subsequent reactions.

Exploration of Scope and Limitations in Diverse Catalytic Transformations

Given the mechanistic principles outlined above, this compound could potentially catalyze a variety of organic transformations. Guanidine-based organocatalysts have been successfully employed in reactions such as Michael additions, Diels-Alder reactions, and ring-opening polymerizations. acs.orgrsc.orgencyclopedia.pub

For instance, guanidine catalysts have been shown to be effective in the Michael addition of various nucleophiles to α,β-unsaturated compounds. The catalyst's Brønsted basicity would facilitate the formation of the enolate nucleophile, while the guanidinium ion could stabilize the transition state through hydrogen bonding with the electrophile. The scope of such a catalyst would need to be investigated across a range of substrates to determine its efficacy and any potential limitations imposed by the specific substituents (cyclopropyl, methyl, and hydroxyl groups).

The table below outlines potential catalytic applications for this compound based on the known reactivity of other guanidine catalysts.

| Catalytic Transformation | Potential Role of this compound | Expected Outcome |

| Michael Addition | Brønsted base to generate the nucleophile; Hydrogen-bond donor to activate the electrophile. | Formation of carbon-carbon or carbon-heteroatom bonds. |

| Aldol (B89426) Reaction | Brønsted base to generate the enolate. | Synthesis of β-hydroxy carbonyl compounds. |

| Ring-Opening Polymerization | Nucleophilic catalyst or initiator for cyclic esters like lactide. | Production of biodegradable polymers. |

| Epoxidation | Base for the in situ generation of sulfonium ylides in Corey-Chaykovsky reactions. researchgate.net | Synthesis of epoxides from aldehydes and ketones. |

The limitations of this compound as a catalyst would likely be related to steric hindrance from the cyclopropyl and methyl groups, which could affect its ability to interact with bulky substrates. Furthermore, the presence of the hydroxyl group might introduce competing reaction pathways or affect the catalyst's stability under certain reaction conditions.

Utility as a Ligand in Coordination Chemistry for Catalytic Systems

The nitrogen-rich structure of guanidines makes them excellent ligands for a variety of metal centers. encyclopedia.pub The coordination of guanidine derivatives to metals can lead to the formation of catalytically active species with unique reactivity. The N-hydroxyguanidine functionality, in particular, has been shown to coordinate to transition metals. For example, an osmium(III) N-hydroxyguanidine complex has been synthesized and characterized, demonstrating the ability of the N-hydroxyguanidine moiety to act as a ligand. acs.org

The coordination of this compound to a metal center could occur through one or more of its nitrogen atoms, and potentially the oxygen atom of the hydroxyl group, acting as a bidentate ligand. The resulting coordination complex could exhibit catalytic activity in various transformations. The electronic and steric properties of the cyclopropyl and methyl substituents would influence the coordination geometry and the reactivity of the metal center. The use of guanidines as ligands in catalytic systems is an expanding area of research, with applications in reactions such as hydrosilylation and olefin polymerization. encyclopedia.pub The specific properties of this compound as a ligand would need to be experimentally determined, but the foundational chemistry of guanidine and N-hydroxyguanidine coordination compounds suggests a promising avenue for the development of novel catalytic systems. thermofisher.com

Advanced Analytical Methodologies for Detection and Quantification of Guanidine Compounds

Chromatographic Separation Techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC)

Chromatographic techniques are fundamental in the separation and analysis of guanidine (B92328) compounds. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ion Chromatography (IC) are widely utilized, each with its own set of advantages and considerations.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, guanidine and its derivatives are generally non-volatile. Therefore, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govoup.comnih.govthermofisher.com Common derivatizing agents include glyoxal (B1671930) and ethyl chloroformate. nih.govresearchgate.net The separation is then carried out on a capillary column, such as an HP-5, followed by detection, commonly by Flame Ionization Detection (FID). nih.govoup.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including non-volatile and thermally labile substances like guanidine derivatives. thermofisher.com Due to the polar nature of many guanidine compounds, various HPLC modes can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for the separation of guanidine derivatives. nih.govresearchgate.net Reversed-phase HPLC can also be utilized, often with the aid of ion-pairing reagents to improve retention and peak shape. chromforum.org Detection in HPLC can be challenging as many simple guanidines lack a strong chromophore for UV detection. google.com Consequently, pre-column or post-column derivatization with fluorescent tags is a common strategy to enhance detection sensitivity. google.com

Ion Chromatography (IC) is particularly well-suited for the analysis of ionic species like the protonated form of guanidine compounds. thermofisher.comrsc.org In IC, separation is achieved on an ion-exchange column. For cationic guanidinium (B1211019) ions, a cation-exchange column is employed. thermofisher.comrsc.org This technique offers the advantage of direct analysis without the need for derivatization. thermofisher.com Detection is typically accomplished using suppressed conductivity detection or integrated pulsed amperometric detection (IPAD). rsc.orgmorressier.com

Interactive Data Table: Chromatographic Conditions for Guanidine Compound Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Derivatizing Agent | Detector | Analyte(s) | Reference |

| GC | HP-5 (30 m x 0.32 mm i.d.) | Nitrogen | Glyoxal | FID | Guanidine, Methylguanidine, etc. | nih.govoup.com |

| GC | HP-5 (30 m x 0.32 mm i.d.) | Nitrogen | Glyoxal and Ethyl Chloroformate | FID | Guanidine, Methylguanidine, etc. | nih.gov |

| HPLC | Waters Radially Compressed C18 | 85% Methanol + 15% 0.5mol/L Tris WS (pH 8.9) | Benzoin (B196080) (pre-column) | Fluorescence | Guanidine compounds | google.com |

| IC | Dionex IonPac CS20 | Isocratic Elution | None | Suppressed Conductivity | Guanidine | thermofisher.com |

| IC | Resorcinarene-based | Not Specified | None | IPAD / Suppressed Conductivity | Guanidine, Methylguanidine, etc. | rsc.orgmorressier.com |

Note: The data presented in this table is for various guanidine compounds and may not be directly applicable to 1-Cyclopropyl-2-hydroxy-1-methylguanidine without method validation.

Hyphenated Techniques: GC-MS and LC-MS for Comprehensive Analysis

To enhance the specificity and sensitivity of detection, chromatographic techniques are often coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of MS. Following derivatization and separation by GC, the analytes are ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that can be used for identification and quantification. The trimethylsilyl (B98337) (TMS) derivative is one type used for the GC-MS analysis of guanidine. hmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile technique for the analysis of guanidine compounds. It couples the separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous as it often eliminates the need for derivatization. nih.govresearchgate.net Hydrophilic interaction liquid chromatography is a common separation mode used in LC-MS methods for guanidine derivatives. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is used for the quantitation of guanidine derivatives in complex matrices. nih.gov

Development of Specialized Detection Methods for Guanidine Derivatives

The development of specialized detection methods is crucial for enhancing the sensitivity and selectivity of guanidine derivative analysis. A significant challenge in the analysis of many guanidine compounds is their lack of strong UV-absorbing or fluorescent properties. google.com

To overcome this, various derivatization strategies have been developed. These methods involve reacting the guanidine group with a reagent to form a product with desirable detection characteristics. For instance, pre-column derivatization with benzoin yields a highly fluorescent product that can be readily detected by a fluorescence detector in HPLC. google.com Other derivatizing agents used in HPLC include ninhydrin, 9,10-phenanthrenequinone, and anisoin. oup.com

In the context of GC, derivatization is essential for volatilization. Reagents such as glyoxal, ethyl chloroformate, and isovaleroylacetone have been successfully employed for the GC analysis of various guanidine compounds. oup.comnih.govthermofisher.comresearchgate.net

For ion chromatography, advancements in detection technology have led to methods like integrated pulsed amperometric detection (IPAD), which can offer high sensitivity for the direct detection of underivatized guanidine compounds. rsc.orgmorressier.com Another approach involves a colorimetric reaction, for example, with an alkaline solution of sodium nitroprusside and hydrogen peroxide, allowing for photoelectric colorimetric determination. google.com

Interactive Data Table: Specialized Detection Methods for Guanidine Derivatives

| Detection Method | Technique | Derivatizing Agent/Principle | Advantages | Reference |

| Fluorescence Detection | HPLC | Benzoin (pre-column) | High sensitivity | google.com |

| Flame Ionization Detection (FID) | GC | Glyoxal, Ethyl Chloroformate | Robust and widely available | nih.govoup.comnih.gov |

| Suppressed Conductivity | IC | Direct detection of ions | No derivatization required | thermofisher.com |

| Integrated Pulsed Amperometric Detection (IPAD) | IC | Direct electrochemical detection | High sensitivity | rsc.orgmorressier.com |

| Mass Spectrometry (MS) | GC, LC | Provides structural information | High selectivity and sensitivity | nih.govresearchgate.nethmdb.ca |

| Photoelectric Colorimetry | Spectrophotometry | Sodium nitroprusside and hydrogen peroxide | Simple and cost-effective | google.com |

Note: The applicability of these detection methods to this compound would require specific experimental verification.

Future Directions in the Academic Research of 1 Cyclopropyl 2 Hydroxy 1 Methylguanidine

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 1-Cyclopropyl-2-hydroxy-1-methylguanidine, future research could focus on moving beyond traditional synthetic pathways to more sustainable and atom-economical routes.

Key Research Objectives:

Green Chemistry Approaches: Investigation into synthetic methods that utilize non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. This could involve exploring biocatalysis or flow chemistry techniques.

Catalytic Methods: Development of catalytic routes, potentially using earth-abundant metals or organocatalysts, to improve yield and reduce waste compared to stoichiometric reactions.

One-Pot Syntheses: Designing multi-component reactions where the cyclopropyl (B3062369), methyl, and hydroxyguanidine moieties are assembled in a single synthetic operation to enhance efficiency.

A comparative analysis of potential synthetic routes could be guided by established green chemistry metrics, as illustrated in the table below.

| Metric | Traditional Route (Hypothetical) | Sustainable Route (Goal) |

| Atom Economy | Moderate | High |

| E-Factor | High | Low |

| Solvent/Catalyst | Hazardous/Stoichiometric | Benign/Catalytic |

| Energy Consumption | High | Low |

Deepening the Understanding of Structure-Reactivity Relationships

The unique combination of a cyclopropyl ring, a methyl group, and a hydroxyguanidine functional group in this compound suggests a rich chemical reactivity waiting to be explored. A systematic study of its structure-reactivity relationships would provide fundamental insights into its chemical behavior.

Areas for Investigation:

Influence of the Cyclopropyl Group: Research into how the steric and electronic properties of the cyclopropyl ring affect the basicity and nucleophilicity of the guanidine (B92328) core.

Reaction Profiling: A comprehensive examination of the compound's reactivity with various electrophiles and nucleophiles to map out its chemical behavior and potential for further functionalization.

Development of Next-Generation Catalytic Applications

Guanidine derivatives are known for their utility as strong, non-nucleophilic bases and as ligands in catalysis. Future research should explore the potential of this compound in these areas.

Potential Catalytic Roles:

Organocatalysis: Investigating its efficacy as a Brønsted base catalyst in reactions such as Michael additions, aldol (B89426) reactions, and cyanosilylations. The specific substitution pattern may offer unique selectivity.

Ligand in Metal-Catalyzed Reactions: Synthesis of coordination complexes with various transition metals to evaluate their performance in cross-coupling reactions, hydrogenations, or polymerizations. The hydroxyguanidine moiety could act as a bidentate ligand, potentially conferring novel catalytic activity.

A hypothetical screening of its catalytic activity could be structured as follows:

| Reaction Type | Substrate Scope | Potential Outcome |

| Michael Addition | Nitroalkenes, enones | High yields and enantioselectivity |

| Aldol Reaction | Aldehydes, ketones | Efficient catalysis with low catalyst loading |

| Polymerization | Lactide, caprolactone | Controlled polymerization with predictable molecular weights |

Advanced Computational Studies for Predictive Molecular Design and Reaction Engineering

In silico methods are invaluable for predicting molecular properties and guiding experimental work. Advanced computational studies on this compound could accelerate its development.

Computational Research Focus:

Conformational Analysis: Determining the preferred three-dimensional structure and the rotational barriers of the molecule to understand its steric accessibility.

Electronic Property Calculation: Using Density Functional Theory (DFT) to calculate properties such as proton affinity, pKa, and frontier molecular orbital energies to predict its reactivity and catalytic potential.

Mechanism Elucidation: Modeling potential reaction pathways for its synthesis and catalytic cycles to identify transition states and intermediates, thereby optimizing reaction conditions.

Predictive Molecular Design: Employing quantitative structure-activity relationship (QSAR) models to guide the design of new derivatives with enhanced catalytic activity or other desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.